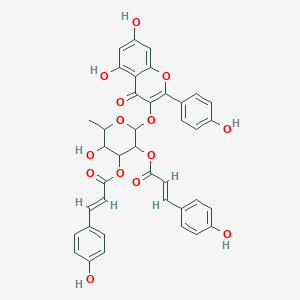
Platanoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platanoside is a natural compound found in the leaves and bark of the plant Platanus orientalis. It belongs to the class of oligomeric proanthocyanidin glycosides, which are known for their antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Platanoside is typically isolated from the trunk bark of Platanus orientalis. The process involves extracting the bark with aqueous ethanol, followed by fractionation based on the polarity of the organic solvents. The fractions are then subjected to column chromatography over finely crystalline cellulose and gel filtration over Sephadex LH-20 to isolate pure oligomeric glycosylated proanthocyanidins .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The bark is harvested and processed using similar extraction techniques as in laboratory settings but on a larger scale. The use of advanced chromatography and filtration methods ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Platanoside undergoes several types of chemical reactions, including:
Alkaline Cleavage: This reaction produces phloroglucinol and protocatechoic acid from the catechin blocks.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions.
Alkaline Cleavage: Conducted using alkaline reagents such as sodium hydroxide.
Major Products Formed
- Phloroglucinol
- Protocatechoic Acid
Scientific Research Applications
Platanoside has been the subject of extensive scientific research due to its diverse applications:
- Anti-inflammatory and Antioxidant Properties : this compound has shown significant anti-inflammatory and antioxidant effects, making it a potential candidate for treating various inflammatory diseases.
- Antibacterial Activity : It has demonstrated inhibitory effects against methicillin-resistant Staphylococcus aureus and glycopeptide-resistant Enterococcus faecium .
- Cytotoxic Activity : this compound exhibits cytotoxic activity against human leukaemic cell lines, suggesting potential applications in cancer therapy.
- Anti-ageing Potential : Studies have shown that this compound can delay ageing-related decline in various organisms, including Drosophila flies and human fibroblasts.
Mechanism of Action
Platanoside exerts its effects through several mechanisms:
- Inhibition of Oxidative Stress : this compound inhibits oxidative stress and related downstream responses, including inflammatory diseases .
- Binding to Molecular Targets : Docking simulations have shown that this compound binds to antibacterial targets such as DNA gyrase subunit B and human matrix metallopeptidase catalytic domains .
- Activation of Proteostatic Mechanisms : this compound activates proteostatic mechanisms, which help in maintaining protein homeostasis and delaying ageing.
Comparison with Similar Compounds
Platanoside is unique among oligomeric proanthocyanidin glycosides due to its specific structure and biological activities. Similar compounds include:
- Epicatechin : A flavonoid with antioxidant properties.
- Catechin : Known for its anti-inflammatory and antioxidant effects.
- Kaempferol Rhamnoside : Exhibits antibacterial activity against drug-resistant bacterial strains .
This compound stands out due to its potent antibacterial and anti-ageing properties, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C39H32O14 |
|---|---|
Molecular Weight |
724.7 g/mol |
IUPAC Name |
[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6+,17-7+ |
InChI Key |
HKZIBACORRUGAC-KGMKFKQSSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
melting_point |
190-193°C |
physical_description |
Solid |
Synonyms |
platanoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[(2S,4R,5R)-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B1234405.png)
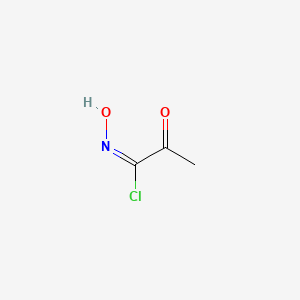



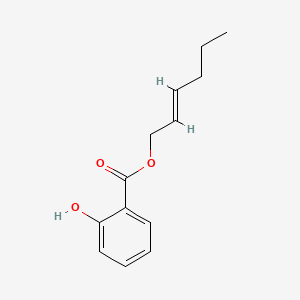
![6-[(1R,5R)-5-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1234414.png)

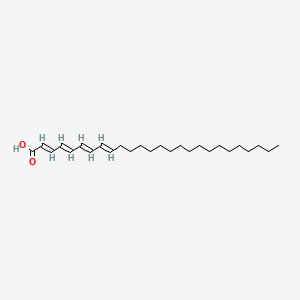

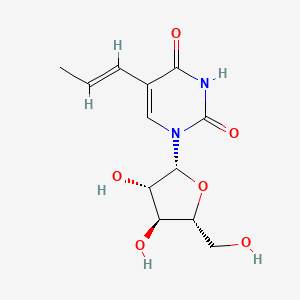
![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)
